An In-depth Technical Guide to 3-Amino-2-chlorophenol (CAS: 56962-01-7)
An In-depth Technical Guide to 3-Amino-2-chlorophenol (CAS: 56962-01-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-chlorophenol (CAS: 56962-01-7), a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. This document consolidates available data on its physicochemical properties, safety and handling protocols, and known applications. While direct research on the biological activity and specific signaling pathway interactions of 3-Amino-2-chlorophenol is limited in publicly accessible literature, this guide serves as a foundational resource for researchers exploring its potential in drug discovery and development.
Physicochemical Properties
3-Amino-2-chlorophenol is an organic compound featuring an amino group and a chlorine atom attached to a phenol ring. Its structure lends it to be a solid at room temperature and soluble in polar solvents.
Table 1: Physicochemical Data for 3-Amino-2-chlorophenol
| Property | Value | Source(s) |
| CAS Number | 56962-01-7 | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Solid | |
| Melting Point | 108-110 °C | |
| Boiling Point | Not explicitly found | |
| Solubility | Soluble in polar solvents | |
| InChI Key | CFWIOOCJVYJEID-UHFFFAOYSA-N | |
| SMILES | ClC1=C(N)C=CC=C1O |
Spectroscopic Data
Table 2: Available Spectroscopic Information
| Technique | Availability | Source(s) |
| ¹H NMR | Available from some suppliers | |
| IR | Vapor phase IR spectra referenced | |
| Mass Spectrometry | GC-MS data referenced |
Synthesis
3-Amino-2-chlorophenol is primarily used as an intermediate in chemical synthesis. A general synthetic approach involves the nitration of a chlorophenol precursor followed by the reduction of the nitro group to an amine.
Hypothetical Experimental Protocol for Synthesis
The following protocol is a hypothetical representation based on general organic chemistry principles and information from related syntheses. This protocol has not been experimentally validated and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Caption: Hypothetical workflow for the synthesis of 3-Amino-2-chlorophenol.
Detailed Steps:
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Nitration: In a well-ventilated fume hood, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice bath. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
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Work-up and Isolation of Intermediate: Once the reaction is complete, quench the reaction by pouring it over ice water. The nitrated product, 3-nitro-2-chlorophenol, may precipitate. Isolate the solid by filtration and wash with cold water.
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Reduction: Suspend the crude 3-nitro-2-chlorophenol in a suitable solvent (e.g., ethanol or acidic water). Add a reducing agent such as tin metal and concentrated hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. Heat the reaction mixture as required to facilitate the reduction.
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Work-up and Purification: After the reduction is complete, neutralize the reaction mixture. Extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude 3-amino-2-chlorophenol can be further purified by recrystallization from a suitable solvent system or by column chromatography.
Biological Activity and Signaling Pathways
As of the date of this document, there is a notable lack of specific studies in the public domain detailing the biological activity or the effects of 3-Amino-2-chlorophenol on cellular signaling pathways. Its primary documented application is as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, it is a useful reagent in the preparation of phenol quinazolines which have been investigated as RET kinase inhibitors.
It is important to note that the broader class of chlorophenols has been studied for their toxicological profiles. However, extrapolating these findings to 3-Amino-2-chlorophenol requires specific experimental validation.
Given the absence of direct research, the following diagram illustrates a general workflow for screening a novel compound like 3-Amino-2-chlorophenol for biological activity, a crucial step for drug development professionals.
Caption: General workflow for biological screening of a novel chemical entity.
Safety and Handling
3-Amino-2-chlorophenol should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
Table 3: General Safety Information
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, lab coat, and eye protection. | |
| Handling | Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | |
| Storage | Store in a cool, dry, and dark place in a tightly sealed container. Recommended storage temperature is 2-8°C. | |
| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. In all cases, consult a physician. | |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Applications and Future Directions
The primary application of 3-Amino-2-chlorophenol is as a versatile intermediate in organic synthesis. Its utility has been noted in the synthesis of dyes and pharmaceuticals. For researchers in drug development, this compound represents a potential starting point for the synthesis of novel small molecules.
Future research could focus on:
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Elucidating Biological Activity: Systematic screening of 3-Amino-2-chlorophenol against various biological targets to identify any potential therapeutic effects.
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Derivative Synthesis and SAR Studies: Synthesizing a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity against identified targets.
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Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to establish a safety profile.
Conclusion
3-Amino-2-chlorophenol is a valuable chemical intermediate with established physicochemical properties and synthetic utility. While its direct biological effects and mechanisms of action remain largely unexplored, its role as a precursor in the synthesis of bioactive molecules makes it a compound of interest for the scientific and drug development communities. This guide provides a foundational understanding of its properties and underscores the need for further research to unlock its full potential.
